molecular formula C8H9NO5S2 B12043024 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid CAS No. 16942-88-4

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanedioic acid

Cat. No.: B12043024
CAS No.: 16942-88-4
M. Wt: 263.3 g/mol
InChI Key: ONCPOKGRSJBOQM-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a chemical compound with the empirical formula C8H9NO5S2 and a molecular weight of 263.29 g/mol It is a member of the thiazolidine family, characterized by a thiazolidine ring fused with a thioxo group and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid typically involves the condensation of appropriate thiazolidine derivatives with pentanedioic acid or its derivatives. One common method includes the reaction of thiazolidine-2-thione with glutaric anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Thioether derivatives.

Scientific Research Applications

2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid has several scientific research applications:

Comparison with Similar Compounds

  • 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid
  • 2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
  • 2-(5-(4-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Comparison: Compared to its analogs, 2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic acid exhibits unique properties due to the presence of the pentanedioic acid moiety, which enhances its solubility and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

16942-88-4

Molecular Formula

C8H9NO5S2

Molecular Weight

263.3 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanedioic acid

InChI

InChI=1S/C8H9NO5S2/c10-5-3-16-8(15)9(5)4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,11,12)(H,13,14)

InChI Key

ONCPOKGRSJBOQM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C(CCC(=O)O)C(=O)O

Origin of Product

United States

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